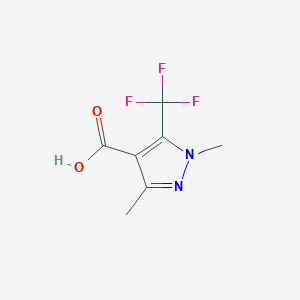

1,3-ジメチル-5-(トリフルオロメチル)-1H-ピラゾール-4-カルボン酸

概要

説明

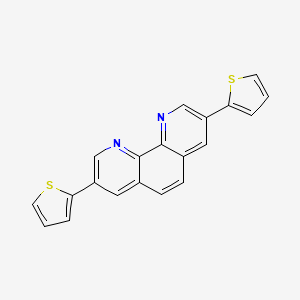

“1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to the molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The trifluoromethyl group can be introduced through various methods, such as the reaction with trifluoromethyltrimethylsilane .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms on the ring would be substituted with a trifluoromethyl group (-CF3), and another carbon would be attached to a carboxylic acid group (-COOH). The remaining two carbon atoms on the ring would each have a methyl group (-CH3) attached .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo various substitution reactions depending on the substituents present . The trifluoromethyl group is generally stable and resistant to reduction and hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, pyrazole derivatives are stable compounds. The presence of the trifluoromethyl group would increase the compound’s electronegativity and could influence its reactivity .科学的研究の応用

医薬品化学:抗癌作用

この化合物のコア構造であるピラゾール環は、その抗癌作用で知られています。研究者らは、白血病、リンパ腫、骨髄線維症など、さまざまな種類の癌を標的にするために、ピラゾール環を含むさまざまなアナログを合成してきました。 特にトリフルオロメチル基は、これらの化合物の生物活性と代謝安定性を高める可能性があります .

製薬開発:不安解消薬

ピラゾールコアを持つ化合物は、不安解消薬としての可能性も探求されています。 カルボン酸基の付加などの構造修飾は、化合物の脳内の受容体への結合能力に影響を与える可能性があり、これは不安障害の新しい薬剤開発につながる可能性があります .

農業:除草剤製剤

問題の特定の化合物は、除草剤の開発に利用できます。カルボン酸部分は、塩やエステルを形成するために使用でき、これは除草剤製剤によく見られます。 これらの誘導体は、作物に影響を与えることなく、特定の雑草を標的にするように設計できます .

材料科学:腐食防止剤

材料科学では、この化合物は腐食防止剤の合成のための前駆体として役立つ可能性があります。 ピラゾール環は、特に過酷な環境条件下で、金属を腐食から保護するポリマーまたはコーティングに組み込むことができます .

生化学:酵素阻害

ピラゾール部分は、酵素阻害剤を設計するためのよく知られた足場です。酵素反応の遷移状態を模倣したり、活性部位に結合したりすることで、酵素の機能を阻害できます。 これは、疾患経路に関与する酵素を標的にする薬剤を設計する際に特に役立ちます .

分析化学:クロマトグラフィー分析

分析化学では、この化合物の誘導体は、クロマトグラフィー分析における標準品または試薬として使用できます。 独特の構造により、複雑な生体試料を分析する際に、容易に検出および定量化できます .

有機合成:ビルディングブロック

この化合物は、有機合成において汎用性の高いビルディングブロックとして機能します。 カルボン酸基などの反応部位により、さまざまな化学変換が可能になり、さまざまなヘテロ環状化合物の合成につながります .

ナノテクノロジー:薬物送達システム

最後に、ナノテクノロジーの分野では、この化合物は、新しい薬物送達システムを作成するために使用できます。 ピラゾール環は、薬物をカプセル化するナノ粒子を形成するように官能化することができ、体内の特定の部位への薬物送達を強化します .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)12(2)11-3/h1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHHCEGCQPODCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926913-59-9 | |

| Record name | 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)

![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)

![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)